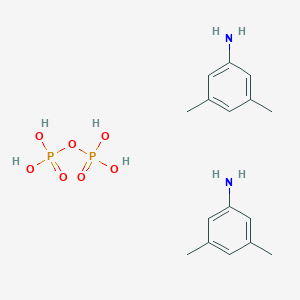![molecular formula C17H17BrN2O3 B14240480 Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- CAS No. 302810-80-6](/img/structure/B14240480.png)
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their photo-isomerizable properties, meaning they can change their structure when exposed to light. This particular compound has a molecular formula of C17H17N2O3Br and a molecular weight of 377.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- typically involves the reaction of p-aminobenzoic acid with nitrosobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired azobenzene derivative . The process involves the following steps:
- p-Aminobenzoic acid is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-(4-bromobutoxy)phenol to form the azobenzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azobenzene derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a photo-switchable molecule in studies involving light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photo-responsive polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- involves its ability to undergo photo-isomerization. When exposed to light, the compound changes its structure from the trans to the cis form. This structural change can affect its interaction with molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylazo)benzoic acid: Another azobenzene derivative with similar photo-isomerizable properties.
Azobenzene-4-carboxylic acid: Known for its use in photo-responsive materials.
Azoic acid: Utilized in dye synthesis and other industrial applications.
Uniqueness
The presence of the bromine atom allows for further functionalization, making it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
302810-80-6 |
|---|---|
Formule moléculaire |
C17H17BrN2O3 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
4-[[4-(4-bromobutoxy)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17BrN2O3/c18-11-1-2-12-23-16-9-7-15(8-10-16)20-19-14-5-3-13(4-6-14)17(21)22/h3-10H,1-2,11-12H2,(H,21,22) |
Clé InChI |
ZDQOWEBGPDDUSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


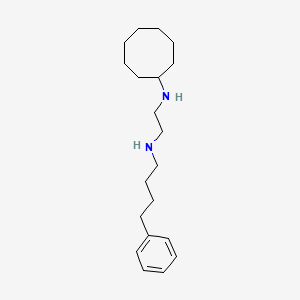
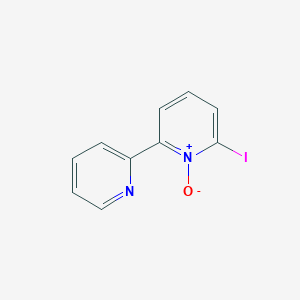
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
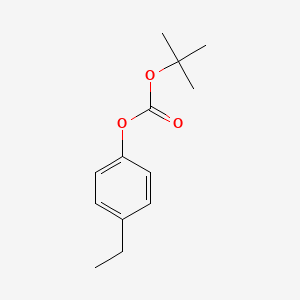
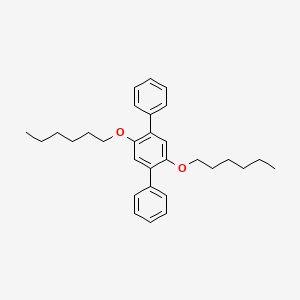
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
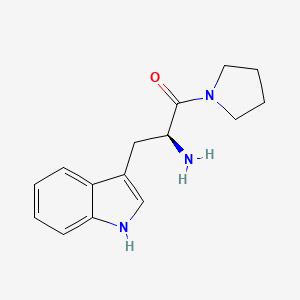
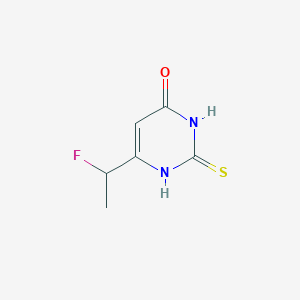
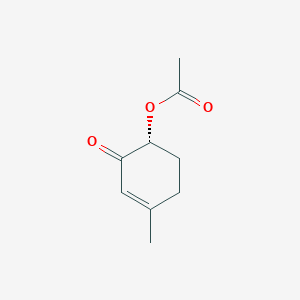
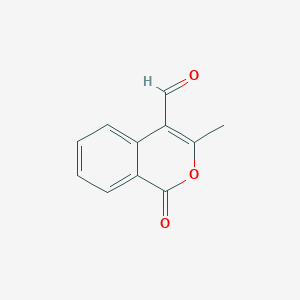
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
